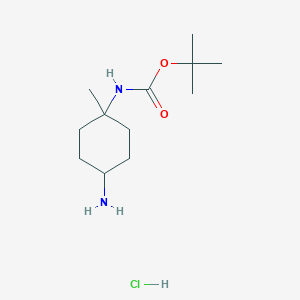

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

説明

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (EMDQ) is a synthetic compound with potential applications in scientific research. This molecule belongs to the quinoline family, which is known for its diverse biological activities. EMDQ has been reported to exhibit promising anticancer, antiviral, and antimicrobial properties.

科学的研究の応用

Antimicrobial Activity

The compound is a type of alkyl quinolone, which has been proven to be a privileged scaffold in the antimicrobial drug discovery pipeline . A series of new 4-hydroxy-2-quinolinone analogs containing a long alkyl side chain at C-3 and a broad range of substituents on the C-6 and C-7 positions were synthesized . These analogs were investigated for their antibacterial and antifungal activities against Staphylococcus aureus, Escherichia coli, and Aspergillus flavus . The structure-activity relationship study revealed that the length of the alkyl chain, as well as the type of substituent, has a dramatic impact on the antimicrobial activities .

Antifungal Treatment

Particularly, the brominated analogs with a nonyl side chain exhibited exceptional antifungal activities against A. flavus . This surpasses the activity of amphotericin B used as a positive control . The data suggest that the 4-hydroxy-2-quinolone is a promising framework for the further development of new antimicrobial agents, especially for antifungal treatment .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Inhibitors of Phosphodiesterases and AMPA-receptors

6-Alkyl-substituted 1,2-dihydropyridin-2-ones are used in medicine as selective inhibitors of phosphodiesterases and AMPA-receptors .

Vasodilators, Anticoagulants, Fungicides, and Anti-HIV Agents

Highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents have been created based on them .

作用機序

Target of Action

It is known that quinolone compounds, which this compound is a part of, have been reported to harbor vast therapeutic potential . They find their utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Mode of Action

Quinolone compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .

Biochemical Pathways

Quinolone compounds are known to affect a variety of biochemical pathways, leading to their wide range of therapeutic effects .

Result of Action

Quinolone compounds are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic potential .

特性

IUPAC Name |

ethyl 1-methyl-4-oxoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-12(15)9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYMJGVZWGJGSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)

![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2620666.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)

![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2620676.png)

![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)